N-{2-[4-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide
Description
N-{2-[4-(2-Chloroacetyl)-2-fluorophenyl]ethyl}acetamide is a fluorinated acetamide derivative with a 2-chloroacetyl substituent at the 4-position of the phenyl ring and an ethylacetamide side chain. Its molecular structure combines electrophilic reactivity (via the chloroacetyl group) with lipophilic and hydrogen-bonding properties (from the fluorophenyl and acetamide moieties).
Properties
IUPAC Name |
N-[2-[4-(2-chloroacetyl)-2-fluorophenyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c1-8(16)15-5-4-9-2-3-10(6-11(9)14)12(17)7-13/h2-3,6H,4-5,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCECXBQQNDAQDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(C=C(C=C1)C(=O)CCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301204713 | |
| Record name | N-[2-[4-(2-Chloroacetyl)-2-fluorophenyl]ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301204713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087784-55-1 | |
| Record name | N-[2-[4-(2-Chloroacetyl)-2-fluorophenyl]ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-[4-(2-Chloroacetyl)-2-fluorophenyl]ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301204713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide typically involves the reaction of 2-fluoro-4-(2-chloroacetyl)phenylamine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the acetylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-{2-[4-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the chloroacetyl group can yield alcohol derivatives.
Common Reagents and Conditions:
- **Oxid
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Biological Activity
N-{2-[4-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloroacetyl group, a fluorophenyl moiety, and an acetamide functional group. The presence of these functional groups contributes to its reactivity and interaction with biological targets.
The mechanism of action for this compound involves several pathways:
- Covalent Bond Formation : The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function.
- Hydrogen Bonding : The acetamide moiety can engage in hydrogen bonding and other non-covalent interactions, enhancing binding affinity to biological targets.
- Fluorophenyl Group Influence : The fluorophenyl moiety may increase the compound's specificity for certain receptors or enzymes, thereby modulating their activity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | 3.13 | Induces apoptosis via Bax/Bcl-2 ratio modulation |
| 4i | HepG2 | 8.40 | Cell cycle arrest at G2/M phase |
These findings suggest that this compound may similarly inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation.
Antimicrobial Activity
Additionally, the compound exhibits potential antimicrobial properties. Studies have shown that related acetamides possess antibacterial activity comparable to standard antibiotics against various bacterial strains. The acetamide group enhances the ability to penetrate bacterial cell walls, leading to effective inhibition of growth.
Case Studies
- Case Study on Antitumor Activity : A study involving the synthesis of derivatives based on the chloroacetyl and acetamide functionalities revealed that modifications in the structure significantly impacted anticancer potency. Compounds with electron-donating groups showed enhanced activity against HepG2 cells, indicating a structure-activity relationship (SAR) that could be leveraged for drug development .
- Mechanistic Insights from Molecular Dynamics : Molecular dynamics simulations have been employed to understand how this compound interacts with target proteins. These studies suggest that hydrophobic interactions play a crucial role in binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between N-{2-[4-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide and related acetamide derivatives:
*Estimated based on structural similarity; †Predicted using fragment-based methods; ‡Predicted via computational tools.
Structural and Functional Analysis
Substituent Effects: The chloroacetyl group in the target compound enhances electrophilicity, making it more reactive toward nucleophiles (e.g., thiols in enzyme active sites) compared to non-halogenated analogs like Y207-0202 . This feature is shared with 2-chloro-N-(4-fluorophenyl)acetamide but absent in morpholine-containing derivatives.
Lipophilicity and Solubility :
- The target compound’s predicted logP (~1.5) suggests moderate lipophilicity, intermediate between Y207-0202 (logP 0.865) and dichloro derivatives (logP 2.35). This balance may improve membrane permeability compared to highly polar morpholine-containing analogs .
- Compounds with additional hydrogen-bond acceptors (e.g., Y207-0202: 4 acceptors) exhibit higher solubility in polar solvents, whereas dichloro derivatives are more lipid-soluble .
Biological Relevance: Y207-0202: The morpholine group enhances CNS penetration, making it suitable for neurological targets . 2-Chloro-N-(4-fluorophenyl)acetamide: A simpler structure used as a precursor for quinoline and piperazinedione derivatives, highlighting its synthetic utility . Dichloro Analog (): The dual chloro substitution may confer resistance to metabolic degradation, relevant in pesticide development .
Crystallographic Insights :
- Intramolecular hydrogen bonding (observed in 2-chloro-N-(4-fluorophenyl)acetamide) stabilizes the planar conformation of the acetamide group, a feature likely shared by the target compound .
Q & A
Q. What are the optimal synthetic routes for N-{2-[4-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide, and what reaction conditions ensure high yield and purity?
Methodological Answer: The synthesis involves a three-step process:
Starting Materials : 2-Fluoro-5-(2-chloroacetyl)aniline and acetic anhydride.
Acetylation : React the aniline derivative with acetic anhydride in the presence of a base (e.g., pyridine) at low temperatures (0–5°C) to minimize side reactions.
Isolation : Purify via filtration and recrystallization using solvents like ethanol or dichloromethane to achieve >95% purity .
Key factors include strict temperature control during acetylation and using anhydrous conditions to prevent hydrolysis of the chloroacetyl group.
Q. Which spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the fluorophenyl (δ 7.2–7.8 ppm), chloroacetyl (δ 4.2–4.5 ppm for CH₂Cl), and acetamide (δ 2.1 ppm for CH₃) groups.
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O), ~1700 cm⁻¹ (chloroacetyl C=O), and 1240 cm⁻¹ (C-F stretch) validate functional groups.
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Methodological Answer: Contradictions often arise from variations in assay conditions or compound purity. To address this:
- Purity Validation : Re-analyze batches using HPLC and mass spectrometry to rule out impurities (e.g., residual starting materials).
- Dose-Response Curves : Perform assays across a wider concentration range (e.g., 0.1–100 μM) to identify non-linear effects.
- Comparative Studies : Test analogs (e.g., replacing fluorine with methyl or chloro groups) to isolate the impact of substituents on activity. For example, the 2-fluoro substituent enhances target binding compared to methyl analogs .
Q. What computational modeling approaches are suitable for predicting interactions with biological targets like Akt kinase?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model the compound’s binding to Akt’s PH domain, focusing on the chloroacetyl group’s covalent interaction with cysteine residues.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the protein-ligand complex. Key metrics include RMSD (<2.0 Å) and hydrogen bond occupancy (>70%).
- Free Energy Calculations : Apply MM/PBSA to quantify binding affinity, comparing fluorophenyl vs. non-fluorinated analogs .
Q. How does the chloroacetyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The chloroacetyl group (-CO-CH₂-Cl) is highly electrophilic, enabling:
- Nucleophilic Substitution : React with thiols (e.g., glutathione) or amines (e.g., lysine residues) under mild conditions (pH 7.4, 25°C).
- Kinetic Studies : Monitor reaction rates via UV-Vis (λ = 280 nm for thiol adducts) to determine second-order rate constants (k ~ 0.5–2.0 M⁻¹s⁻¹).
- Proteomics Applications : Use the compound as a covalent probe to map cysteine-rich regions in proteins via LC-MS/MS .
Q. What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Solubility Enhancement : Formulate with cyclodextrins (e.g., HP-β-CD) or PEG-based micelles to improve aqueous solubility (>1 mg/mL).
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., amide hydrolysis). Introduce steric hindrance (e.g., methyl groups) near the acetamide moiety to reduce clearance.
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure PPB (>90% common due to lipophilic fluorophenyl group). Modify with polar substituents (e.g., hydroxyl) to lower PPB .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data between cancer cell lines?
Methodological Answer:
- Cell Line Profiling : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivity (e.g., enhanced activity in breast cancer lines like MCF-7).
- Mechanistic Studies : Perform RNA-seq to correlate sensitivity with Akt pathway activation status.
- Microenvironment Mimicry : Compare 2D vs. 3D culture models; hypoxia (1% O₂) may reduce efficacy due to altered redox conditions affecting chloroacetyl reactivity .
Structural and Mechanistic Insights
Q. How does the fluorophenyl group contribute to target selectivity compared to non-fluorinated analogs?
Methodological Answer:
- Electrostatic Effects : Fluorine’s electronegativity enhances π-stacking with aromatic residues (e.g., Phe-30 in Akt).
- Hydrogen Bonding : The ortho-fluorine atom participates in weak C-F···H-N interactions with backbone amides, confirmed by X-ray crystallography (resolution <2.0 Å).
- Comparative SAR : Non-fluorinated analogs show 5–10x reduced binding affinity in surface plasmon resonance (SPR) assays .
Experimental Design Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine, 0°C | 85 | 95 |
| Purification | Ethanol recrystallization | 78 | 98 |
| Data sourced from . |
Q. Table 2: Biological Activity Profiling
| Assay Type | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| Akt Inhibition | 0.8 ± 0.2 | Akt1 kinase | |
| Antimicrobial (S. aureus) | 12.5 | Penicillin-binding protein |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
